C–Br vs. C–Cl Bond Dissociation Energy: Quantitative Basis for Superior Oxidative Addition Kinetics
The C–Br bond in 2-bromo-6-fluorobenzothiazole has a bond dissociation energy of approximately 285 kJ·mol⁻¹, compared with approximately 327 kJ·mol⁻¹ for the C–Cl bond in 2-chloro-6-fluorobenzothiazole [1]. This ~42 kJ·mol⁻¹ lower barrier directly facilitates oxidative addition to Pd(0), which is the rate-determining step in Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions [2]. 2-Halobenzothiazoles are documented to undergo oxidative addition to Pd(0) to generate σ-heteroaryl palladium complexes [2]; the weaker C–Br bond enables this step under milder conditions and with a broader range of ligand systems compared to the chloro analog.
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ·mol⁻¹ (2-bromo-6-fluorobenzothiazole) |
| Comparator Or Baseline | C–Cl BDE ≈ 327 kJ·mol⁻¹ (2-chloro-6-fluorobenzothiazole, CAS 399-74-6) |
| Quantified Difference | ΔBDE ≈ 42 kJ·mol⁻¹ (C–Br weaker by ~13%) |
| Conditions | Gas-phase bond dissociation energies; oxidative addition kinetics studied with Pd(0) catalysts in cross-coupling reactions |
Why This Matters
A lower C–Br bond dissociation energy means faster oxidative addition and enables coupling at lower temperatures and with less forcing catalyst systems, reducing by-product formation and expanding functional group tolerance in multi-step syntheses.
- [1] Acadia University Chemistry Department. Potentially Useful Bond Energies Table. C–Br = 285 kJ·mol⁻¹, C–Cl = 327 kJ·mol⁻¹. URL: https://www.acadiau.ca/~rschulz/BondEnergy.html View Source
- [2] Schnürch, M. et al. Chapter 7: Thiazoles and Benzothiazoles. In Comprehensive Heterocyclic Chemistry III; Katritzky, A.R., Ramsden, C.A., Scriven, E.F.V., Taylor, R.J.K., Eds.; Elsevier: Oxford, 2008; Vol. 4, pp 315–372. DOI: 10.1016/B978-008044992-0.00406-5. (Referencing oxidative addition of 2-halobenzothiazoles to Pd(0)). View Source
